molecular formula C14H17N3S B1409402 4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine CAS No. 1395492-76-8

4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine

Cat. No.: B1409402
CAS No.: 1395492-76-8
M. Wt: 259.37 g/mol
InChI Key: NGEFVENODPUSOJ-UHFFFAOYSA-N
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Description

4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives are significant in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes involved in microbial growth or inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the cyclobutyl group may enhance its interaction with certain molecular targets, making it a valuable compound for drug development .

Properties

IUPAC Name

4-methyl-5-[2-(1-methylcyclobutyl)pyridin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-9-12(18-13(15)17-9)10-4-7-16-11(8-10)14(2)5-3-6-14/h4,7-8H,3,5-6H2,1-2H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEFVENODPUSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 2
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 3
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 4
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 6
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine

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